molecular formula C16H18N5O3P B1217789 Cgs 26303 CAS No. 154116-31-1

Cgs 26303

Cat. No.: B1217789
CAS No.: 154116-31-1
M. Wt: 359.32 g/mol
InChI Key: UUMKQZVEZSXWBY-HNNXBMFYSA-N
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Description

Cgs 26303 is a complex organic compound that features a biphenyl group, a tetrazole ring, and a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cgs 26303 typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the biphenyl and tetrazole moieties separately, followed by their coupling and subsequent introduction of the phosphonic acid group. Key steps may include:

    Formation of the Biphenyl Group: This can be achieved through Suzuki coupling reactions.

    Synthesis of the Tetrazole Ring: This often involves the cycloaddition of azides with nitriles.

    Coupling of Biphenyl and Tetrazole: This step may involve the use of coupling reagents such as EDCI or DCC.

    Introduction of the Phosphonic Acid Group: This can be done through phosphorylation reactions using reagents like phosphorus trichloride or phosphonic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cgs 26303 can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form quinones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amines and reduced tetrazole derivatives.

    Substitution: Various substituted phosphonic acid derivatives.

Scientific Research Applications

Cgs 26303 has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and catalysts.

Mechanism of Action

The mechanism of action of Cgs 26303 depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The biphenyl and tetrazole moieties can interact with hydrophobic and polar regions of the target molecules, while the phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminomethyl phosphonic acid: Lacks the (S)-configuration, which may affect its biological activity.

    Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminomethyl phosphonic acid: Lacks the 2-position substitution, which may influence its reactivity and binding properties.

    Tetrazole-substituted biphenyl derivatives: Similar structure but may have different functional groups, affecting their chemical and biological properties.

Uniqueness

Cgs 26303 is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The presence of the (S)-configuration can significantly influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[[(1S)-2-(4-phenylphenyl)-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N5O3P/c22-25(23,24)11-17-15(16-18-20-21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H2,22,23,24)(H,18,19,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMKQZVEZSXWBY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C3=NNN=N3)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N5O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165541
Record name Cgs 26303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154116-31-1
Record name Cgs 26303
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154116311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgs 26303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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